molecular formula C6H6 B151609 Benzene CAS No. 71-43-2

Benzene

Cat. No.: B151609
CAS No.: 71-43-2
M. Wt: 78.11 g/mol
InChI Key: UHOVQNZJYSORNB-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards..
Benzene is a six membered aromatic compound. The capability of superhalogen induced ionization of this compound molecules has been reported based on ab initio calculations. This compound, a commonly used industrial solvent is also an air pollutant and a potent carcinogen.
This compound is a clear, colorless, highly flammable and volatile, liquid aromatic hydrocarbon with a gasoline-like odor. This compound is found in crude oils and as a by-product of oil-refining processes. In industry this compound is used as a solvent, as a chemical intermediate, and is used in the synthesis of numerous chemicals. Exposure to this substance causes neurological symptoms and affects the bone marrow causing aplastic anemia, excessive bleeding and damage to the immune system. This compound is a known human carcinogen and is linked to an increased risk of developing lymphatic and hematopoietic cancers, acute myelogenous leukemia, as well as chronic lymphocytic leukemia. (NCI05)
This compound is a colorless liquid with a sweet odor. It evaporates into the air very quickly and dissolves slightly in water. It is highly flammable and is formed from both natural processes and human activities. This compound is widely used in the United States;  it ranks in the top 20 chemicals for production volume. Some industries use this compound to make other chemicals which are used to make plastics, resins, and nylon and synthetic fibers. This compound is also used to make some types of rubbers, lubricants, dyes, detergents, drugs, and pesticides. Natural sources of this compound include volcanoes and forest fires. This compound is also a natural part of crude oil, gasoline, and cigarette smoke.
This compound, also known as benzol or annulene, belongs to the class of organic compounds known as this compound and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of this compound. This compound has been found in human bone marrow, liver and skin tissues, and has also been detected in multiple biofluids, such as feces, saliva, and blood. This compound is also a parent compound for other transformation products, including but not limited to, 1, 2-phenylenediamine, nitrosothis compound, and alkylthis compound. Outside of the human body, this compound can be found in common bean, guava, lovage, and safflower. This makes this compound a potential biomarker for the consumption of these food products. This compound is formally rated as a carcinogen (by IARC 1) and is also a potentially toxic compound.

Scientific Research Applications

1. Benzene in Science Education

  • This compound's significance in scientific practices is highlighted in education. An auto-ethnographic study in a Turkish university utilized the this compound Ring Heuristic model to improve pre-service science teachers' understanding of scientific practices. This approach effectively integrated scientific practices into lesson planning and teaching (Sarıbaş & Ceyhan, 2015).

2. This compound's Role in Material Science

  • This compound's unique chemistry, evident in its presence in various organic and inorganic forms like diamond, graphite, fullerene, and graphene, is a central focus in material science research. The review on graphene-based hybrid materials emphasized the synthesis and unique properties of these composites, highlighting their applications in energy conversion, storage, electronics, and biomedicine (Ojha, Anjaneyulu, & Ganguli, 2014).

3. This compound in Chemical Research

  • The this compound-centered tripodal imidazolium (BTI) system has emerged in multidisciplinary research, demonstrating its versatility in roles like anion receptors, fluorescent chemosensors, and catalysts. This review provides insights into BTI's potential for various scientific applications (Rondla, 2018).

4. This compound in Environmental Assessments

  • This compound's role in environmental sustainability was assessed in a pilot study on novel technologies for caprolactam catalysis and hydrogen storage. It showed that caprolactam production using this compound has lower environmental impacts than traditional petrochemical methods (Roes & Patel, 2011).

5. This compound in Nanocarbon Synthesis

  • Research on molecular nanocarbons, including this compound derivatives, has led to significant innovations in materials science. The synthesis of topologically unique molecular nanocarbons opened new avenues in the field, with implications for the development of carbon nanotubes and graphene nanoribbons (Segawa, Levine, & Itami, 2019).

6. This compound in Computational Chemistry

  • Computation and statistics have enhanced the understanding of this compound's properties. A study involving computation and statistics investigated different groups in monosubstituted this compound, showing the interdisciplinary application of these methods in chemistry (Ferreira, Costa, Miranda, Figueiredo, & Ginarte, 2014).

7. This compound in Green Chemistry

  • The development of green fluorophores based on this compound demonstrated its application in the field of luminescent materials. A study on 2,5-bis(methylsulfonyl)-1,4-diaminothis compound showcased its use in imaging applications due to its high fluorescence emission, photostability, and solvent- and pH-independent properties (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

Mechanism of Action

Target of Action

Benzene, a simple aromatic hydrocarbon, primarily targets the bone marrow and the liver . The bone marrow is particularly susceptible to this compound’s toxic effects, leading to hematotoxicity . The liver plays a significant role in the metabolism of this compound .

Mode of Action

This compound undergoes a series of electrophilic substitution reactions, including nitration, sulfonation, and halogenation . These reactions involve the generation of an electrophile, intermediate carbocation formation, and the removal of a proton from the carbocation intermediate . This compound suppresses the cell cycle by p53-mediated overexpression of p21, a cyclin-dependent kinase inhibitor . This results in a dynamic change of hemopoiesis during and after this compound exposure .

Biochemical Pathways

This compound’s biochemical pathways involve its metabolism into various toxic metabolites. These metabolites appear to play key roles in the development of the hematotoxic, clastogenic, and carcinogenic effects of this compound . The metabolism of this compound involves the formation of this compound oxide, phenol, and hydroquinone .

Pharmacokinetics

This compound is highly volatile, and exposure occurs mostly through inhalation . After uptake into the body, this compound undergoes a series of metabolic transformations to multiple metabolites that exert toxic effects on the bone marrow . A physiologically based pharmacokinetic (PBPK) model has been developed for the uptake and elimination of this compound in mice to relate the concentration of inhaled and orally administered this compound to the tissue doses of this compound and its key metabolites .

Result of Action

This compound’s action results in a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects . It can also damage the immune system by changing blood levels of antibodies and causing the loss of white blood cells .

Action Environment

This compound is a ubiquitous environmental pollutant. It occurs both naturally and as a result of human activity, notably as a result of combustion . It is also a component of gasoline vapors, cigarette smoke, and industrial processes . Environmental factors such as the presence of other chemicals, temperature, and the specific conditions of exposure can influence this compound’s action, efficacy, and stability .

Safety and Hazards

Benzene is a highly flammable, colorless liquid that evaporates quickly into the air . It is harmful to the eyes, skin, airway, nervous system, and lungs . This compound can cause blood cancers like leukemia .

Future Directions

As gasoline demand falls because of the electrification of transportation, we need to question how many reformers and toluene disproportionation (TDP) units etc. will continue to operate . The industrial application of benzene as solvent is almost completely discontinued but it is still used as feedstock for the production of other materials, such as styrene .

Biochemical Analysis

Biochemical Properties

Benzene interacts with several enzymes, proteins, and other biomolecules. It can enter the body through inhalation, gastrointestinal tract, and slightly across the skin . The toxicokinetics of this compound involves a variety of extraction methods and analytical techniques for the determination of unmetabolized this compound in exhaled air and their urinary metabolites .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

benzene
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InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H
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InChI Key

UHOVQNZJYSORNB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=CC=C1
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Molecular Formula

C6H6
Record name BENZENE
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Related CAS

25053-22-9, 6842-25-7, 79086-19-4
Record name Benzene, homopolymer
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Record name Benzene, dimer
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Record name Benzene, trimer
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DSSTOX Substance ID

DTXSID3039242
Record name Benzene
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Molecular Weight

78.11 g/mol
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Physical Description

Benzene appears as a clear colorless liquid with a petroleum-like odor. Flash point less than 0 °F. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Gas or Vapor, Liquid; Liquid, Colorless to light-yellow liquid with an aromatic odor. Note: A solid below 42 degrees F; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Highly flammable colorless to light-yellow liquid with a petroleum-like odor., Colorless to light-yellow liquid with an aromatic odor. [Note: A solid below 42 °F.]
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Boiling Point

176.2 °F at 760 mmHg (NTP, 1992), 80.08 °C, 80.00 to 81.00 °C. @ 760.00 mm Hg, 80 °C, 176.2 °F, 176 °F
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Flash Point

12 °F (NTP, 1992), 12 °F, 12 °F (-11 °C) Closed Cup, -11.0 °C (12.2 °F) (Closed cup), -11 °C c.c.
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Solubility

1 to 5 mg/mL at 64 °F (NTP, 1992), In water, 1.79X10+3 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, carbon disulfide, acetone, oils, carbon tetrachloride, and glacial acetic acid, Miscible with ethanol, ethyl ether, acetone, chloroform; coluble in carbon tetrachloride, 1.79 mg/mL, Solubility in water, g/100ml at 25 °C: 0.18, 0.07%
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Density

0.879 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8756 g/cu cm at 20 °C, SPECIFIC DISPERSION 189.6; DENSITY OF SATURATED VAPOR-AIR MIXT AT 760 MM HG (AIR= 1) IS 1.22 AT 26 °C; PERCENT IN SATURATED IN AIR AT 760 MM HG IS 13.15 AT 26 °C, Relative density (water = 1): 0.88, 0.88
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Vapor Density

2.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.8 (Air = 1), Relative vapor density (air = 1): 2.7, 2.77
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Vapor Pressure

60 mmHg at 59 °F ; 76 mmHg at 68 °F (NTP, 1992), 94.8 [mmHg], 94.8 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 75 mmHg
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Mechanism of Action

Covalent interaction of a benzene metabolite with dna was shown in vivo, but no information was given about the chem nature of this metabolite. A likely intermediate in benzene metabolism is benzene oxide. In neutral aq media it rearranges only slowly to the phenol so that its lifetime could be long enough for diffusion from the site of activation to the dna. Alternatively, the metabolic appearance of polyhydroxy derivatives suggests the formation of a phenol epoxide, so that the reactive molecule could be a secondary metabolite., The available evidence supports the concept that benzene toxicity is caused by one or more metabolites of benzene. ... Benzene metabolites containing 2 or 3 hydroxyl groups inhibited mitosis. Toluene, which inhibits benzene metabolism, protected animals against benzene-induced myelotoxicity. Benzene toxicity could be correlated with the appearance of benzene metabolites in bone marrow. Although it is clear that benzene can be metabolized in bone marrow, the observation that partial hepatectomy protects against benzene toxicity suggests that a metabolite formed in liver is essential for benzene toxicity., ... Importance of polyhydroxylated derivatives of benzene & their semiquinones. ... /It has been/ shown that hydroquinone inhibits rat brain microtubule polymerization; that hydroquinone & para-benzoquinone are the most potent inhibitors of T- & B-lymphocyte function, as measured in mouse spleen cells in culture; that hydroquinone inhibits lectin-stimulated lymphocyte agglutination in rat spleen prepn in vitro; & that para-benzoquinone is the metabolite most likely to be responsible for suppression of lymphocyte transformation & microtubule assembly in rat spleen cells in culture. However, admin of these cmpd to animals does not produce the typical picture of benzene toxicity ... admin /of/ major metabolites of benzene to mice ... failed to ... decr ... red blood cell production, using the (59)Fe uptake technique ... /it's been/ suggested that ring-opening products may play a role in benzene toxicity. ... In mice benzene treatment suppressed subsequent colony forming unit-C formation from bone-marrow cells in vitro. Treating the animals with phenol, hydroquinone or benzene dihydrodiol failed to suppress colony forming unit-C. Thus, the toxic metabolites of benzene have yet to be identified., ... Radioactivity /has been demonstrated/ in a nucleic acid fraction from rat liver following admin of either (3)h- or (14)C-labelled benzene. It has been shown that benzene binds covalently to protein in liver, bone marrow, kidney, lung, spleen, blood, & muscle. Less covalent binding was observed to the protein of bone marrow, blood, & spleen of C57Bl/6 mice, which are more resistant to the benzene-induced effects on red cell production, than to that of sensitive DBA/2 mice. ... Covalent binding of benzene to protein in perfused bone-marrow prepn /has been demonstrated/. ... A metabolite of phenol binds to liver protein more efficiently than does benzene oxide, & they have electrophoretically separated hepatic proteins to which benzene preferentially binds. ... Covalent binding to mitochondria is a prominent feature of benzene metabolism. ... There is relatively more radioactivity in a nucleic acid-rich fraction of a benzene metabolite isolated from mouse bone-marrow cells than in a similar fraction from liver., For more Mechanism of Action (Complete) data for BENZENE (12 total), please visit the HSDB record page.
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Impurities

Major impurities are toluene and xylene, others: phenol, thiophene, carbon disulfide, acetylnitrile, and pyridine.
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Color/Form

Clear, colorless liquid, Orthorhombic prisms or liquid, Colorless to light-yellow liquid [Note: A solid below 42 degrees F]

CAS No.

71-43-2, 26181-88-4
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Melting Point

41.9 °F (NTP, 1992), 5.558 °C, 5.5 °C, 6 °C, 41.9 °F, 42 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzene
Reactant of Route 2
Benzene
Reactant of Route 3
Benzene
Reactant of Route 4
Benzene
Reactant of Route 5
Benzene
Reactant of Route 6
Benzene

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